

n-Propyl trichloroacetate ¹H NMR spectrum analysis

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Compound of Interest

Compound Name: *n*-Propyl trichloroacetate

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An essential tool for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of protons within a molecule. This guide offers a comparative analysis of the ¹H NMR spectrum of **n-propyl trichloroacetate** against two common ester alternatives, n-propyl acetate and methyl propanoate. The data presented herein is invaluable for researchers, scientists, and professionals in drug development for the identification and characterization of these and structurally related molecules.

Comparative ¹H NMR Data

The chemical shift (δ), multiplicity, and integration of the proton signals for **n-propyl trichloroacetate**, n-propyl acetate, and methyl propanoate are summarized in the table below. The highly electron-withdrawing trichloroacetate group in **n-propyl trichloroacetate** significantly deshields the adjacent methylene protons (H-1'), shifting their signal downfield compared to the analogous protons in n-propyl acetate.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
n-Propyl Trichloroacetate	H-1'	~4.4 - 4.6	Triplet	2H
	H-2'	~1.8 - 2.0	Sextet	
	H-3'	~1.0 - 1.2	Triplet	
n-Propyl Acetate	H-1'	4.02	Triplet	2H
	H-2'	1.65	Sextet	
	H-3'	0.95	Triplet	
	H-2	2.05	Singlet	
Methyl Propanoate	H-1'	3.67	Singlet	3H
	H-2	2.32	Quartet	
	H-3	1.14	Triplet	

Note: The chemical shifts for **n-propyl trichloroacetate** are predicted based on the strong electron-withdrawing effect of the trichloroacetyl group. Experimental values may vary slightly.

Experimental Protocol for ^1H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ^1H NMR spectrum of a small organic molecule is detailed below.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the pure compound directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the NMR tube. The deuterated solvent minimizes solvent proton signals in the spectrum.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

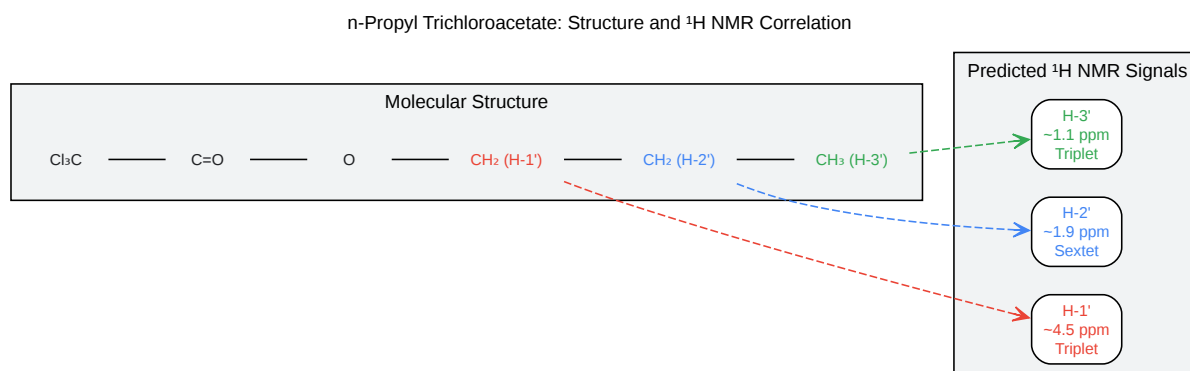
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
- Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved NMR signals.
- Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ^1H NMR spectrum, 8 to 16 scans are typically sufficient.
- Acquire the free induction decay (FID) signal.

3. Data Processing:

- Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
- Integrate the area under each signal to determine the relative ratio of the protons giving rise to each signal.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Visualization of n-Propyl Trichloroacetate Structure and ^1H NMR Correlation

The following diagram illustrates the molecular structure of **n-propyl trichloroacetate** and the correlation between its distinct proton environments and their expected signals in a ^1H NMR spectrum.



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Caption: Correlation of proton environments in **n-propyl trichloroacetate** with predicted ^1H NMR signals.

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